3,3',4',5,6,7,8-Heptamethoxyflavone, also known as 3-Methoxynobiletin, is a naturally occurring polymethoxyflavone found in various plants, including tangerine peels, Croton caudatus, and Melicope triphylla []. This compound has garnered growing interest in scientific research due to its potential health benefits and diverse biological activities. Here's a closer look at some of its potential applications:
Studies suggest that 3,3',4',5,6,7,8-Heptamethoxyflavone may possess antidepressant properties. Research on mice models indicates that it can effectively alleviate corticosterone-induced depression-like behavior []. Additionally, it may promote the expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neurogenesis and neuroplasticity, potentially contributing to improved mood and cognitive function [].
Studies have shown that 3,3',4',5,6,7,8-Heptamethoxyflavone can stimulate the production of type I procollagen, a vital component of the skin's extracellular matrix []. This suggests it may have potential applications in promoting skin health and wound healing [].
While further research is needed, some studies indicate that 3,3',4',5,6,7,8-Heptamethoxyflavone might possess anti-cancer properties. It has been shown to inhibit the efflux pumps P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), potentially enhancing the efficacy of chemotherapeutic drugs [].
,3',4',5,6,7,8-Heptamethoxyflavone is being explored for its potential roles in various other areas, including:
3,3',4',5,6,7,8-Heptamethoxyflavone, also known as 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF), is a polymethoxylated flavonoid predominantly found in the peels of citrus fruits such as Citrus unshiu and Citrus grandis. Its chemical structure features seven methoxy groups attached to the flavone backbone, which significantly influences its biological properties and activities. This compound has gained attention due to its potential therapeutic effects, particularly in skin health and anti-aging applications.
The chemical reactivity of 3,5,6,7,8,3',4'-heptamethoxyflavone is characterized by its ability to participate in various reactions typical of flavonoids. These include:
HMF exhibits a range of biological activities:
The synthesis of 3,5,6,7,8,3',4'-heptamethoxyflavone can be achieved through several methods:
Studies have demonstrated that 3,5,6,7,8,3',4'-heptamethoxyflavone interacts with various cellular pathways:
Several compounds share structural similarities with 3,5,6,7,8,3',4'-heptamethoxyflavone. Here are some notable examples:
Compound Name | Number of Methoxy Groups | Notable Activities |
---|---|---|
Nobiletin | 6 | Anti-cancer properties; enhances glucose metabolism |
Tangeretin | 5 | Anti-inflammatory; neuroprotective effects |
3',4'-Didemethylnobiletin | 4 | Antioxidant; potential anti-cancer effects |
The unique aspect of 3,5,6,7,8-heptamethoxyflavone lies in its seven methoxy groups which significantly enhance its lipophilicity and bioactivity compared to other polymethoxylated flavones. This structural feature contributes to its potent effects on collagen synthesis and skin protection against UV damage.
3,3',4',5,6,7,8-Heptamethoxyflavone belongs to the flavonoid superfamily, specifically classified as a polymethoxyflavone (PMF), which represents a unique subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone skeleton. The compound has the molecular formula C22H24O9 with a molecular weight of 432.4 g/mol, and is identified by the CAS registry number 1178-24-1. The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxy-4H-chromen-4-one, which precisely describes its structural arrangement.
The compound exhibits several synonymous names in scientific literature, including 3-methoxynobiletin, NSC-618928, and flavone 3,3',4',5,6,7,8-heptamethoxy-, reflecting its relationship to the well-known nobiletin structure with an additional methoxy group at the 3-position. Structurally, this heptamethoxyflavone is distinguished by its seven methoxy substituents located at positions 3, 3', 4', 5, 6, 7, and 8 on the flavone backbone, creating a highly methylated molecule that significantly influences its physicochemical and biological properties. The extensive methylation pattern contributes to the compound's lipophilic character, which enhances its cellular penetration and bioavailability compared to less methylated flavonoid counterparts.
The three-dimensional conformational structure of 3,3',4',5,6,7,8-heptamethoxyflavone reveals important spatial arrangements that influence its biological activity. The methoxy groups at positions 3', 4', 5, 6, 7, and 8 create steric hindrance patterns that affect molecular interactions with biological targets. Research has demonstrated that the position and number of methoxy groups significantly influence the biological activity of PMFs, with the 3-position methoxy group being particularly important for enhanced cellular activities. The compound's structure allows for optimal interaction with various molecular targets while maintaining resistance to metabolic degradation, a property that distinguishes it from hydroxylated flavonoid analogs.
The discovery and characterization of 3,3',4',5,6,7,8-heptamethoxyflavone can be traced back to systematic investigations of citrus flavonoids that began in earnest during the latter half of the 20th century. Initial identification of this compound occurred during comprehensive phytochemical surveys of Citrus species, particularly focused on the peel tissues where PMFs are most concentrated. The compound was first isolated from Citrus aurantium (bitter orange) peel, where it exists as part of a complex mixture of polymethoxyflavones that contribute to the characteristic properties of citrus essential oils and extracts.
Early research into citrus PMFs gained momentum in the 1990s when scientists discovered their anti-inflammatory and antiallergic effects when extracted from immature citrus peels. The specific identification of 3,3',4',5,6,7,8-heptamethoxyflavone as a distinct entity from the more common nobiletin (3',4',5,6,7,8-hexamethoxyflavone) required sophisticated analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The development of high-performance liquid chromatography (HPLC) methods in the 1980s and 1990s enabled researchers to separate and quantify individual PMFs, leading to the recognition of 3,3',4',5,6,7,8-heptamethoxyflavone as a significant bioactive constituent.
The compound's historical significance extends beyond its initial discovery to its role in understanding the biosynthetic pathways of citrus flavonoids. Research has shown that 3,3',4',5,6,7,8-heptamethoxyflavone represents an advanced stage in the methylation cascade that produces highly methylated PMFs in citrus tissues. This understanding has been crucial for developing extraction and purification methods, as well as for establishing structure-activity relationships that guide current research into PMF bioactivities. The historical development of analytical methods for this compound has paralleled advances in natural product chemistry and has contributed significantly to our current understanding of flavonoid biochemistry and pharmacology.
The taxonomic distribution of 3,3',4',5,6,7,8-heptamethoxyflavone within the plant kingdom is notably restricted, with primary occurrence documented in species belonging to the Rutaceae family, particularly within the genus Citrus. Extensive phytochemical surveys have confirmed the presence of this compound in several Citrus species, including Citrus reticulata (mandarin), Citrus aurantium (bitter orange), and Citrus unshiu (satsuma mandarin), where it accumulates predominantly in the peel tissues.
Beyond the core Citrus genus, 3,3',4',5,6,7,8-heptamethoxyflavone has been identified in other Rutaceae family members, most notably in Melicope triphylla, a shrub or small tree species distributed across the Ryukyu Islands, Taiwan, Borneo, and extending to New Guinea. This distribution pattern suggests that the biosynthetic capability for producing highly methylated PMFs evolved within the Rutaceae lineage and has been maintained across various genera within this family. The compound's presence in Melicope species indicates that PMF biosynthesis is not exclusively limited to commercial Citrus species but represents a broader taxonomic characteristic of certain Rutaceae lineages.
The concentration and distribution patterns of 3,3',4',5,6,7,8-heptamethoxyflavone within plant tissues show remarkable specificity, with highest concentrations typically found in the flavedo (outer peel) of citrus fruits rather than in the albedo (white pith) or fruit pulp. This tissue-specific accumulation pattern is consistent across different Citrus species and suggests specialized biosynthetic compartmentalization within the plant. Recent quantitative analyses have revealed significant variation in PMF content among different citrus cultivars, with some specialized varieties containing particularly high concentrations of heptamethoxyflavones. The compound's taxonomic distribution also extends to certain hybrid citrus varieties, where it can be found in appreciable quantities, suggesting that the genetic determinants for PMF biosynthesis are inherited across citrus breeding lines.